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Abstract

BPR1M97 has emerged as a promising small molecule dual agonist of the mu-opioid peptide
(MOP) and nociceptin/orphanin FQ peptide (NOP) receptors. It exhibits potent antinociceptive
effects with a significantly improved safety profile compared to traditional opioid analgesics like
morphine. This technical guide provides a comprehensive overview of the structure-activity
relationship (SAR) of BPR1M97, detailing its pharmacological profile, the experimental
methodologies used for its characterization, and the signaling pathways it modulates. While a
dedicated, publicly available SAR study on a series of BPR1M97 analogs is limited, this guide
synthesizes the known data for BPR1M97 and extrapolates key SAR principles from related
dual MOP/NOP receptor agonists to provide a foundational understanding for researchers in
the field of pain management and opioid drug discovery.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics.
Traditional MOP receptor agonists, while potent pain relievers, are fraught with severe side
effects, including respiratory depression, constipation, tolerance, and a high potential for abuse.
The NOP receptor, a non-opioid member of the opioid receptor family, has garnered significant
attention as a therapeutic target. Activation of the NOP receptor can produce analgesia and
modulate the adverse effects associated with MOP receptor activation.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15617538?utm_src=pdf-interest
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

BPR1M97 is a novel compound that capitalizes on the synergistic potential of targeting both
MOP and NOP receptors. It acts as a full agonist at the MOP receptor and a G protein-biased
agonist at the NOP receptor.[1][2][3] This dual mechanism of action is believed to contribute to
its potent analgesic properties and its favorable side-effect profile, which includes reduced
respiratory depression and less potential for abuse compared to morphine.[2][3] This guide will
delve into the known structural features of BPR1M97 that govern its interaction with these two
key receptors.

Core Structure of BPR1M97

The chemical structure of BPR1M97 is fundamental to its dual-target activity. While the exact
synthesis and initial discovery through high-throughput screening are not extensively detailed
in the public domain, its core scaffold represents a novel chemotype for dual MOP/NOP
agonism.
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Core Scaffold

[Insert Chemical Structure Image of BPR1M97 Here]

BPR1M97 Chemical Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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